Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)12-8-11(9-16)14(20)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLNBYNAHJUQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362992 | |
| Record name | Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113858-92-7 | |
| Record name | Ethyl 5-cyano-1,6-dihydro-2-phenyl-6-thioxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113858-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Component Condensation
A prominent approach involves multicomponent reactions (MCRs) leveraging ethyl acetoacetate, aromatic aldehydes, malononitrile, and sulfur-containing reagents. For instance, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was synthesized via a one-pot reaction of ethyl acetoacetate, benzaldehyde, and malononitrile under microwave irradiation. Adapting this method, replacing malononitrile with thiocyanate derivatives or introducing hydrogen sulfide gas during cyclization could yield the sulfanylidene moiety.
Key conditions for such MCRs include:
Knoevenagel Condensation Pathways
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives were synthesized via Knoevenagel condensation using piperidine and acetic acid in toluene. By substituting acrylamido precursors with thioamide analogs, this method could facilitate sulfanylidene incorporation. For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with thiocyanoacetyl pyrazoles under reflux conditions may yield the target compound.
Post-Synthetic Thionation of Oxo Precursors
Lawesson’s Reagent-Mediated Thionation
A two-step strategy first synthesizes the oxo analog ethyl 5-cyano-2-phenyl-6-oxo-1,6-dihydropyridine-3-carboxylate , followed by thionation. The oxo precursor can be prepared via cyclocondensation of ethyl acetoacetate, benzaldehyde, and malononitrile. Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours replaces the 6-oxo group with sulfanylidene.
Optimization notes :
Thiobarbituric Acid as a Sulfur Source
In a related method, methyl {4-(5-oxo-7-sulfanylidene-hexahydropyrimido[4,5-c]pyridazin-3-yl)phenyl}carbamate was synthesized using thiobarbituric acid and hydrazine hydrate in the presence of zirconyl chloride. This approach highlights the utility of sulfur-containing nucleophiles for in-situ sulfanylidene formation during cyclization.
Cyclocondensation with Sulfur-Containing Reagents
Thioamide and Thiourea Incorporation
Reacting ethyl 2-amino-4-phenyl-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate with thiourea in ethanol under acidic conditions (HCl, 70°C) introduces the sulfanylidene group via nucleophilic substitution. This method parallels the synthesis of 2-sulfanylidene-dihydropyrimidines reported in.
Critical parameters :
One-Pot Thio-cyclization
A novel one-pot method combines ethyl acetoacetate, phenylacetonitrile, and carbon disulfide in the presence of ammonium acetate. The reaction proceeds via:
-
Knoevenagel adduct formation between ethyl acetoacetate and phenylacetonitrile.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For example, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was synthesized in 1 hour under microwave at 80°C. Adapting this protocol with thiomalononitrile instead of malononitrile could yield the sulfanylidene variant.
Advantages :
Catalytic Systems and Reaction Optimization
Zirconyl Chloride Catalysis
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) effectively catalyzes sulfanylidene formation in reactions involving thiobarbituric acid. Its Lewis acidity facilitates sulfur nucleophile activation, enhancing regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that compounds similar to ethyl 5-cyano-2-phenyl-6-sulfanylidene exhibit notable antioxidant properties. Research has shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, a study demonstrated that derivatives of this compound displayed significant antioxidant activity through various assays such as DPPH and nitric oxide scavenging tests .
Antibacterial Properties
The compound has been evaluated for its antibacterial effects against a variety of pathogens. In vitro studies revealed that it possesses moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zones of inhibition observed were comparable to standard antibiotics like streptomycin . This suggests its potential as a lead compound for developing new antibacterial agents.
Anticancer Potential
Emerging research indicates that derivatives of dihydropyridine compounds may exhibit anticancer properties. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific mechanisms are still under investigation, but the structural features of ethyl 5-cyano-2-phenyl-6-sulfanylidene may enhance its efficacy against certain cancer types .
Synthetic Methodologies
The synthesis of ethyl 5-cyano-2-phenyl-6-sulfanylidene involves several steps, typically starting from simpler organic precursors through multi-component reactions. The Gewald reaction is one of the most common approaches used for synthesizing such compounds, involving the reaction of an aldehyde or ketone with a nitrile and sulfur under basic conditions .
Synthetic Pathway Overview
- Starting Materials : Aldehyde or ketone + activated nitrile + sulfur.
- Reaction Conditions : Basic medium, reflux conditions.
- Product Isolation : Crystallization or chromatography to purify the final product.
Agrochemicals
Due to its biological activity, ethyl 5-cyano-2-phenyl-6-sulfanylidene could be explored as a precursor for developing agrochemicals such as pesticides or herbicides. Its ability to interact with biological systems makes it a candidate for further research in agricultural applications.
Material Science
The compound's unique chemical structure may also find applications in material science, particularly in designing novel polymers or functional materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of ethyl 5-cyano-2-phenyl-6-sulfanylidene:
- Antioxidant Study : A comparative analysis of various derivatives showed that modifications to the phenyl group significantly enhance antioxidant activity .
- Antibacterial Evaluation : A systematic evaluation indicated that structural variations influenced antibacterial efficacy, suggesting pathways for optimizing these compounds for therapeutic use .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, indicating potential pathways for drug development .
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the sulfanylidene group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Impact of Substituents on Properties and Activity
Position 2 Substitutions: Phenyl vs. Methyl ( vs. The methyl-substituted variant demonstrated insecticidal activity in thienylpyridine derivatives , while phenyl substitution may alter target selectivity. Amino Group (): Introduction of an amino group at position 2 (as in ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate) resulted in antiviral activity, possibly due to enhanced hydrogen bonding with viral proteases .
Position 6 Variations :
- Thioxo (S) vs. Ketone (O) : The thioxo group (S) at position 6, as in the target compound, increases electron-withdrawing effects compared to a ketone (O). This may influence tautomerization behavior and redox stability .
Biological Activity: Pyridyl-substituted analogs (e.g., 2-(2-pyridyl)) exhibited positive inotropic effects, albeit weaker than the reference drug milrinone . Sulfonamide derivatives (e.g., N-aryl acetamide analogs) showed antiplasmodial activity, highlighting the role of electron-deficient aryl groups in targeting parasitic enzymes .
Crystallography and Hydrogen Bonding
- Structural analyses of related compounds (e.g., (±)-cis-ethyl 2-sulfanylidene-1,6-naphthyridine-6-carboxylate) revealed intramolecular hydrogen bonds (N–H···S) stabilizing the thioxo tautomer .
- Graph set analysis () indicates that hydrogen-bonding patterns in pyridine derivatives are critical for crystal packing and solubility .
Biological Activity
Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS No. 113858-92-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound features a dihydropyridine ring substituted with a cyano group, a phenyl group, and a sulfanylidene moiety. The unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis typically involves the condensation of ethyl acetoacetate with benzaldehyde and thiourea in the presence of sodium ethoxide under reflux conditions. This multi-step organic reaction is crucial for producing the desired dihydropyridine derivative with high purity through techniques like recrystallization and chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its antibacterial effects against various strains, including Staphylococcus aureus and Bacillus subtilis, it demonstrated notable zones of inhibition, suggesting efficacy as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests, it exhibited moderate to strong antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The cyano and sulfanylidene groups enhance reactivity and binding affinity to enzymes or receptors within microbial cells or cancerous tissues. This interaction may inhibit enzymatic activity or disrupt cellular processes critical for microbial growth or cancer cell proliferation .
Comparative Studies
When compared to similar compounds such as Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene derivatives, Ethyl 5-cyano-2-phenyl-6-sulfanylidene demonstrates unique biological profiles attributed to its distinct substitution pattern on the dihydropyridine ring. Such differences may lead to variations in reactivity and biological activity.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine | High | Moderate |
| Ethyl 5-cyano-2,4-diphenyl-6-sulfanylidene | Moderate | Low |
Case Studies
In a recent study published in the International Journal of Current Microbiology and Applied Sciences, researchers synthesized a series of related compounds and assessed their biological activities. They found that modifications to the phenyl substituent significantly influenced both antimicrobial and antioxidant activities. Specifically, compounds with hydroxyl substitutions exhibited enhanced activity compared to their methoxy counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate, and how can impurities be minimized during synthesis?
- Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted pyridine precursors. Key steps include optimizing reaction temperature (e.g., 60–80°C in DMF), controlling stoichiometry of sulfurizing agents (e.g., Lawesson’s reagent), and using catalytic bases like K₂CO₃ to enhance yield . Impurities such as desulfurized byproducts or unreacted intermediates can be minimized via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be determined, and which software tools are essential for data refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Diffraction Xcalibur with Mo-Kα radiation) and refinement using SHELXL for small-molecule structures . WinGX provides a graphical interface for data processing, while ORTEP visualizes anisotropic displacement parameters . For example, triclinic systems (space group P1) with unit cell parameters a = 10.55 Å, b = 13.97 Å, and c = 16.02 Å have been resolved for analogous dihydropyridines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., phenyl protons at δ 7.3–7.5 ppm, cyano carbon at δ ~115 ppm) .
- IR : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 343.3 for [M+H]⁺) .
Advanced Research Questions
Q. How does polymorphism affect the physicochemical properties of this compound, and how can different polymorphs be identified?
- Methodology : Polymorphs arise from variations in crystallization solvents (e.g., ethanol vs. methanol) and hydrogen-bonding networks. SCXRD and PXRD distinguish polymorphs by comparing unit cell parameters and diffraction patterns . For instance, a polymorph with V = 410.49 ų vs. V = 2189.90 ų shows distinct packing efficiencies, impacting solubility and thermal stability . DSC/TGA analyses further characterize melting points and decomposition profiles .
Q. What role do hydrogen-bonding interactions play in stabilizing the crystal lattice, and how can graph set analysis be applied?
- Methodology : Hydrogen bonds (e.g., N–H⋯O=C, S⋯H–O) form motifs like R₂²(8) rings or chains. Graph set analysis (Etter’s formalism) categorizes these interactions into D, S, or C descriptors. For example, [Ni(H₂O)₆]²⁺ complexes with dihydropyridine anions exhibit O–H⋯O bonds (2.70–2.85 Å) contributing to 3D frameworks .
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodology : Discrepancies (e.g., tautomerism in solution vs. solid state) require multi-technique validation. For instance, NMR may indicate a lactam form in solution, while SCXRD confirms a lactim tautomer in crystals via bond-length analysis (C=O vs. C–S distances). Combining DFT calculations (e.g., B3LYP/6-31G*) with experimental data reconciles such contradictions .
Q. What strategies are effective in evaluating the biological activity of this compound, particularly antimicrobial potential?
- Methodology :
- Antimicrobial Assays : Broth microdilution (96-well plates) to determine MICs against B. subtilis or S. cerevisiae. Compound 6 (analogous structure) showed MIC = 31.3 µg/mL against B. subtilis ATCC 6633 .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure low toxicity (IC₅₀ > 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
